3-Methoxy-1,2,4-thiadiazol-5-amine

Description

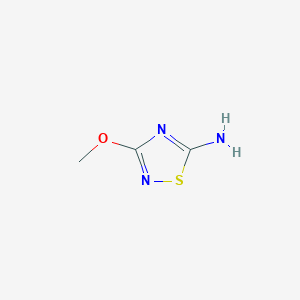

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCCUUWVUOCZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310728 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98022-43-6 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98022-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine

This technical guide provides a comprehensive overview of the core basic properties of 3-Methoxy-1,2,4-thiadiazol-5-amine, tailored for researchers, scientists, and drug development professionals. The document collates available data on its physicochemical properties, synthesis, and potential biological significance, while also highlighting areas where experimental data is currently limited.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a thiadiazole ring, which is a common scaffold in medicinal chemistry. The presence of both an amine and a methoxy group suggests its potential for various chemical modifications and biological interactions.

Below is a summary of its known and predicted physicochemical properties. It is important to note that some of the data, such as the melting and boiling points, are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃OS | [1] |

| Molecular Weight | 131.153 g/mol | [1] |

| CAS Number | 363179-65-1, 98022-43-6 | [1] |

| Predicted Melting Point | 149-151°C | N/A |

| Predicted Boiling Point | 254.0 ± 23.0 °C | N/A |

| InChI Key | OJCCUUWVUOCZAA-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=NSC(N)=N1 | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of 5-amino-1,2,4-thiadiazoles often involves the cyclization of a suitable precursor. A potential method could involve the reaction of a biguanide derivative with a thiophile. A generalized workflow for such a synthesis is depicted below.

Documented Experimental Protocol: Reaction with Phenyl Chloroformate

A patent describes the reaction of this compound with phenyl chloroformate to produce phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. This reaction is a key step in the synthesis of a Janus kinase (JAK) inhibitor.[3][4]

Experimental Details:

-

Reactants:

-

Procedure:

-

Dissolve this compound and phenyl chloroformate in dichloromethane.[4]

-

Add triethylamine dropwise to the solution.[4]

-

Allow the reaction to proceed for 16 hours.[4]

-

Dilute the reaction mixture with water (30 mL).[4]

-

Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 20 mL).[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

-

Purify the residue by silica gel column chromatography to yield phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate as a white solid (200 mg, 20.8% yield).[4]

-

-

Product Characterization: Mass spectrometry (ESI) showed a molecular ion peak at m/z 252.0 [M+H]⁺.[4]

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: Protons of the methoxy group would likely appear as a singlet, and the protons of the amine group would also be expected to produce a singlet. The chemical shifts would be influenced by the heterocyclic ring.

-

¹³C NMR: Resonances for the three carbon atoms in the molecule would be expected, with the carbon of the methoxy group appearing at a characteristic chemical shift.

-

IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (131.15 g/mol ) would be expected.

Biological Activity and Signaling Pathways

The specific biological activities and the role of this compound in signaling pathways are not well-documented. However, the broader class of thiadiazole derivatives is known to exhibit a wide range of pharmacological effects.

Thiadiazoles are recognized as a "pharmacologically significant scaffold".[5] Derivatives of 1,3,4-thiadiazole, a related isomer, have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6] The thiadiazole nucleus is a component of various drugs.[5]

Given that this compound is used in the synthesis of a Janus kinase (JAK) inhibitor, it is plausible that this scaffold contributes to the interaction with the kinase.[3] JAK kinases are critical components of signaling pathways that regulate immune responses and cell growth.[7] Inhibition of these pathways is a therapeutic strategy for autoimmune diseases and certain cancers.[7]

A generalized signaling pathway involving JAK kinases, which could be a potential target for compounds derived from this compound, is illustrated below.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules such as kinase inhibitors. While its fundamental physicochemical properties are partially characterized, there is a notable lack of detailed experimental data in the public domain regarding its synthesis, spectral characterization, and specific biological functions. The information presented in this guide, compiled from available literature and patent databases, serves as a foundational resource for researchers and professionals in drug development. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.

References

- 1. CAS No.363179-65-1,3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE Suppliers [lookchem.com]

- 2. 5-Amino-3-methoxy-1,2,4-thiadiazole | 98022-43-6 [sigmaaldrich.com]

- 3. US9422300B2 - Bisulfate of janus kinase (JAK) inhibitor and preparation method therefor - Google Patents [patents.google.com]

- 4. WO2014194741A1 - Bisulfate of janus kinase (jak) inhibitor and preparation method therefor - Google Patents [patents.google.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine (CAS Number: 98022-43-6) and its Analogs for Drug Discovery Professionals

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific experimental protocols, quantitative biological data, or detailed mechanistic studies for 3-Methoxy-1,2,4-thiadiazol-5-amine (CAS 98022-43-6). Therefore, this guide provides a comprehensive overview based on the synthesis and biological activities of structurally related thiadiazole derivatives to inform researchers and drug development professionals on the potential of this chemical scaffold.

Core Compound Properties

While detailed experimental data is limited, basic physicochemical properties for this compound are available.

| Property | Value | Reference |

| CAS Number | 98022-43-6 | N/A |

| Molecular Formula | C₃H₅N₃OS | [1] |

| Molecular Weight | 131.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=NC(=NS1)N | [1] |

| InChI Key | NLZXUIKYWYOLPY-UHFFFAOYSA-N | [1] |

Synthesis of Thiadiazole Derivatives

The synthesis of substituted thiadiazoles, including amino and methoxy-functionalized analogs, typically proceeds through the cyclization of thiosemicarbazide precursors.[2][3] This common synthetic route offers a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl thiosemicarbazides.[2] Although this protocol is for the 1,3,4-thiadiazole isomer, the principles can be adapted for the synthesis of other thiadiazole scaffolds.

Step 1: Synthesis of Acyl Thiosemicarbazide

-

A solution of an appropriate carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

-

Thiosemicarbazide (1 equivalent) is added to the solution.

-

The reaction mixture is refluxed for a period of 4-8 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with a cold solvent (e.g., water or ethanol) to yield the acyl thiosemicarbazide intermediate.

Step 2: Cyclization to 2-Amino-5-substituted-1,3,4-thiadiazole

-

The acyl thiosemicarbazide intermediate (1 equivalent) is added portion-wise to a cooled (0-5 °C) dehydrating agent, such as concentrated sulfuric acid or phosphoric acid.[2]

-

The mixture is stirred at room temperature for 1-3 hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of thiadiazole derivatives.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of thiadiazole derivatives.

Biological Activities of Related Thiadiazole Derivatives

Thiadiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The presence of the thiadiazole ring, a bioisostere of pyrimidine and oxadiazole, allows these molecules to interact with various biological targets.[4]

Anticancer Activity

Numerous studies have reported the potent anticancer properties of 1,3,4-thiadiazole derivatives against a variety of cancer cell lines.[2][4][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[5]

A study on 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent, structurally similar to the topic compound, demonstrated weak to moderate cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] In silico studies from the same research suggested that the anticancer mechanism of these compounds might be linked to the activation of caspase 8.[2]

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | IC₅₀ | 49.6 µM | [5] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | IC₅₀ | 53.4 µM | [5] |

| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MCF-7 | Cell Viability (at 100 µM) | 40.30 ± 2% | [2] |

| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MDA-MB-231 | Cell Viability (at 100 µM) | 33.86 ± 2% | [2] |

Other Potential Therapeutic Applications

Beyond oncology, thiadiazole derivatives have shown promise in a range of other therapeutic areas:

-

Anti-inflammatory: Certain 1,2,4-triazole- and 1,3,4-thiadiazole-containing compounds have demonstrated anti-inflammatory activity.[3]

-

Antimicrobial: The 2-amino-1,3,4-thiadiazole scaffold is a key feature in many compounds with potent antibacterial and antifungal properties.[6]

-

Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and protein kinases, which are implicated in numerous diseases.[5][7]

Potential Mechanisms of Action

The diverse biological activities of thiadiazole derivatives are a result of their ability to interact with multiple biological targets. The mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes.[4]

Kinase Inhibition

Many thiadiazole-containing compounds have been developed as protein kinase inhibitors, which are crucial regulators of cell signaling pathways. Abnormal kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8]

Caspase Activation

As suggested by in silico studies on related compounds, some thiadiazole derivatives may exert their anticancer effects by inducing apoptosis through the activation of caspases, which are key proteases in the programmed cell death pathway.[2]

Signaling Pathway Diagram

The following diagram illustrates the potential implication of thiadiazole derivatives in key signaling pathways relevant to cancer therapy.

Caption: A simplified diagram illustrating potential molecular targets and pathways modulated by anticancer thiadiazole derivatives.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the broader class of thiadiazole derivatives represents a highly promising scaffold for the development of novel therapeutics. The versatility of their synthesis allows for extensive structural modifications to optimize potency and selectivity for various biological targets. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of related analogs underscore the potential of this heterocyclic system in drug discovery. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential fully. Researchers in drug development are encouraged to utilize the general synthetic strategies outlined herein to generate and screen novel compounds based on this promising core structure.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. DSpace [helda.helsinki.fi]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemres.org [orgchemres.org]

- 8. US9850229B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine: Structure, Synthesis, and Biological Potential

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 3-Methoxy-1,2,4-thiadiazol-5-amine. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into this heterocyclic compound. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a thorough and well-rounded perspective.

Molecular Structure and Chemical Properties

This compound belongs to the class of five-membered aromatic heterocyclic compounds known as thiadiazoles. The 1,2,4-thiadiazole ring is characterized by the presence of one sulfur atom and two nitrogen atoms at positions 1, 2, and 4. The core structure is substituted with a methoxy group at the 3-position and an amine group at the 5-position.

The presence of the electron-donating methoxy and amino groups is expected to influence the electron density and reactivity of the thiadiazole ring. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These features are critical for the molecule's interaction with biological targets.

Table 1: Physicochemical Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole (Isomer)

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃OS | [1] |

| Molecular Weight | 131.153 g/mol | [1] |

| pKa (Predicted) | 2.0 ± 0.11 | [1] |

| Topological Polar Surface Area | 89.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| XLogP3-AA | 0.7 | [1] |

Note: The data presented is for the isomeric compound 3-Amino-5-methoxy-1,2,4-thiadiazole (CAS 363179-65-1) due to the limited availability of experimental data for this compound.

Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives

The synthesis of 5-amino-1,2,4-thiadiazole derivatives can be achieved through various synthetic routes. A common and efficient method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This approach is valued for its broad substrate scope and good to excellent yields under metal-free conditions.[2]

General Experimental Protocol for the Synthesis of 5-Amino-1,2,4-thiadiazoles

The following is a generalized protocol based on the synthesis of substituted 5-amino-1,2,4-thiadiazoles from imidoyl thioureas, which could be adapted for the synthesis of this compound.

Materials:

-

Substituted imidoyl thiourea precursor

-

Oxidizing agent (e.g., phenyliodine(III) bis(trifluoroacetate), hydrogen peroxide, or iodine)[2][3]

-

Sodium carbonate (for pH adjustment if needed)[2]

Procedure:

-

The appropriate imidoyl thiourea precursor is dissolved in the chosen solvent at room temperature.

-

The oxidizing agent is added to the solution portion-wise with stirring.

-

The reaction mixture is stirred at room temperature for a specified time, typically ranging from a few minutes to several hours, and the progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is worked up. This may involve filtration to collect the solid product or extraction with an organic solvent.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-amino-1,2,4-thiadiazole derivative.

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[4][6]

Anticancer Activity

Many 1,3,4-thiadiazole derivatives, an isomeric form, have been reported to possess significant anticancer activity.[7] For instance, certain 1,3,4-thiadiazoles with methoxyphenyl substituents have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines.[7] In silico studies of these compounds suggest a potential multitarget mode of action, with a likely mechanism involving the activation of caspase 8, a key enzyme in the extrinsic apoptotic pathway.[7]

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have also demonstrated promising antimicrobial properties against a range of bacteria and fungi.[8] The thiadiazole ring is a common feature in various clinically used antimicrobial agents.

Potential Signaling Pathway in Cancer

Based on the reported activity of related thiadiazole compounds, a potential mechanism of action for this compound in cancer cells could involve the induction of apoptosis through the caspase cascade.

Caption: Hypothetical signaling pathway for apoptosis induction by a thiadiazole derivative.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. While direct experimental data on this specific molecule is not abundant, the well-established biological activities of the 1,2,4-thiadiazole scaffold suggest that it may possess valuable pharmacological properties. The synthetic routes to related compounds are well-documented and offer a clear path for the preparation of this molecule for further investigation. Future research should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details plausible synthetic pathways for the preparation of 3-Methoxy-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis procedures for this specific molecule, this document outlines a proposed multi-step synthesis based on established methodologies for analogous 1,2,4-thiadiazole derivatives. The guide provides detailed experimental protocols, quantitative data where available from related syntheses, and visualizations of the synthetic route and experimental workflow.

Proposed Synthesis Pathway

The most viable approach for the synthesis of this compound involves a three-step process, commencing with the formation of O-methylisourea, followed by its conversion to a key N-(methoxy(imino)methyl)thiourea intermediate, and culminating in an oxidative cyclization to yield the target compound.

Caption: Proposed synthesis pathway for this compound.

Data Presentation

The following table summarizes the key steps, reagents, and expected outcomes based on analogous reactions reported in the literature.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |

| 1 | Methylation | Urea | Dimethyl Sulfate, Sulfuric Acid | Water | 60 | 4 | 80-90 | [1] |

| 2 | Thiocarbamoylation | O-Methylisourea Sulfate | Ethoxycarbonyl Isothiocyanate | Toluene | 30 | 3 | 70-80 (estimated) | [2] |

| 3 | Hydrolysis | N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea | Sodium Hydroxide | Ethanol/Water | Reflux | 2 | 80-90 (estimated) | N/A |

| 4 | Oxidative Cyclization | N-(Methoxy(imino)methyl)thiourea | Iodine, Potassium Carbonate | Acetonitrile | Room Temp. | 0.25 | 85-95 (estimated) | [3] |

Experimental Protocols

Step 1: Synthesis of O-Methylisourea Sulfate

This procedure is adapted from a known method for the synthesis of O-methylisourea sulfate from urea and dimethyl sulfate.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of O-Methylisourea Sulfate.

Procedure:

-

To a three-necked flask equipped with a stirrer and a thermometer, add dimethyl sulfate (0.5 mol).

-

Heat the flask to 60°C.

-

At this temperature, add urea (0.75 mol), followed by the addition of water (0.8 mol) and concentrated sulfuric acid (0.25 mol).[1]

-

Maintain the reaction mixture at 60°C for 4 hours.[1]

-

After the reaction is complete, add 130g of water and cool the mixture to 20°C.

-

Add calcium hydroxide (0.5 mol) to the reaction mixture and stir for 3 hours.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from methanol to obtain O-methylisourea sulfate.

Step 2: Synthesis of N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea

This proposed step is based on the known reaction of ethoxycarbonyl isothiocyanate with amino compounds to form thiourea derivatives.[2]

Procedure:

-

In a 1-liter jacketed reactor, suspend sodium thiocyanate (0.48 mol) in 310 g of toluene.

-

Heat the mixture to 30°C and sequentially add pyridine (0.005 mol) and water (0.05 mol).[2]

-

Slowly add ethyl chloroformate (0.49 mol) dropwise over 40 minutes.

-

Stir the reaction mixture for 3 hours.

-

Filter the reaction mixture to remove sodium chloride and obtain a solution of ethoxycarbonyl isothiocyanate in toluene.

-

To a separate flask, dissolve O-methylisourea sulfate (0.4 mol) in water and neutralize with a suitable base (e.g., sodium bicarbonate) to obtain free O-methylisourea.

-

Add the aqueous solution of O-methylisourea to the toluene solution of ethoxycarbonyl isothiocyanate.

-

Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Separate the organic layer and evaporate the solvent under reduced pressure to yield the crude product, N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea.

Step 3: Synthesis of N-(Methoxy(imino)methyl)thiourea

This step involves the hydrolysis of the ethoxycarbonyl group.

Procedure:

-

Dissolve the crude N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-(Methoxy(imino)methyl)thiourea.

Step 4: Synthesis of this compound

This final step utilizes an iodine-mediated oxidative cyclization, a common method for the synthesis of 5-amino-1,2,4-thiadiazoles.[3]

Procedure:

-

Dissolve N-(Methoxy(imino)methyl)thiourea (0.5 mmol) in acetonitrile.

-

To this solution, add potassium carbonate (0.75 mmol) and iodine (0.6 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Disclaimer: The proposed synthesis pathways and experimental protocols are based on established chemical principles and analogous reactions found in the scientific literature. These procedures should be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions. The estimated yields are for guidance only and may vary.

References

- 1. WO2014058996A1 - Process for preparing alkoxycarbonyl isothiocyanate - Google Patents [patents.google.com]

- 2. Ethoxycarbonyl Isothiocyanate | 16182-04-0 [chemicalbook.com]

- 3. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methoxy-1,2,4-thiadiazol-5-amine (CAS No: 363179-65-1) is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its molecular formula is C₃H₅N₃OS, and it has a molecular weight of approximately 131.16 g/mol .[1] A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this molecule in any research or development endeavor. This guide provides a summary of predicted spectroscopic data for this compound, based on the analysis of analogous compounds, and details the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H |

Note: The chemical shift of the amine protons (-NH₂) can be highly variable depending on the solvent, concentration, and temperature, and the signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (C5) | 170 - 180 |

| C-N (C3) | 155 - 165 |

| -OCH₃ | 55 - 60 |

Note: The assignments are based on typical chemical shifts for carbons in substituted 1,3,4-thiadiazole rings and methoxy groups.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3100 - 3400 | Medium, Broad |

| Amine | N-H Bend | 1600 - 1650 | Medium |

| Methoxy | C-H Stretch | 2850 - 2960 | Medium |

| Thiadiazole Ring | C=N Stretch | 1500 - 1580 | Medium to Strong |

| Methoxy | C-O Stretch | 1050 - 1150 | Strong |

| Thiadiazole Ring | Ring Vibrations | Various | Medium to Weak |

Note: The N-H stretching of a primary amine typically appears as a doublet in this region.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 131.0157 | Molecular ion (calculated for C₃H₅N₃OS) |

| [M+H]⁺ | 132.0235 | Protonated molecular ion (in ESI-MS) |

Predicted Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for thiadiazole derivatives can include the loss of nitrogen (N₂) from the molecular ion, as well as cleavage of the heterocyclic ring.[3][4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis:

-

Reference the spectra to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.

-

The choice of solvent will depend on the ionization technique used.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the solution is infused directly or via an HPLC system. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.[5][6]

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Signaling Pathways

A review of the existing literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Further research would be required to explore its pharmacological activities and potential molecular targets.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 3. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Reactivity of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 3-Methoxy-1,2,4-thiadiazol-5-amine, a molecule of interest in medicinal chemistry, presents a fascinating yet sparsely documented reactivity profile. This technical guide aims to consolidate the available information on its chemical behavior, drawing parallels from related aminothiadiazole structures to provide a predictive framework for its synthetic utility. Due to the limited specific data on this compound (CAS 363179-65-1), this paper will focus on the general reactivity of the 1,2,4-thiadiazole core and the influence of its amino and methoxy substituents, supplemented with illustrative reaction pathways and methodologies gleaned from analogous systems.

Core Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is an electron-deficient heterocycle, a characteristic that governs much of its reactivity. The presence of two nitrogen atoms and a sulfur atom contributes to this electron deficiency, making the carbon atoms of the ring susceptible to nucleophilic attack. However, the reactivity is also significantly influenced by the nature of the substituents attached to the ring.

In the case of this compound, the molecule possesses two key functional groups that dictate its chemical behavior:

-

The 5-amino group: This exocyclic amino group is a primary site for a variety of chemical transformations. It can act as a nucleophile, participating in reactions such as acylation, alkylation, arylation, and condensation reactions to form Schiff bases or more complex heterocyclic systems.

-

The 3-methoxy group: The methoxy group is generally considered a poor leaving group. Its primary influence is electronic, where it can affect the overall electron density of the thiadiazole ring.

Synthesis of the 1,2,4-Thiadiazole Core

One plausible synthetic strategy could involve the reaction of a suitable amidine with an isothiocyanate derivative, followed by an intramolecular cyclization.

Caption: General synthetic pathway to 5-amino-1,2,4-thiadiazoles.

Predicted Chemical Reactivity of this compound

Based on the functional groups present, the following reactions are predicted for this compound.

Reactions at the 5-Amino Group

The primary amino group is expected to be the most reactive site for electrophilic reagents.

1. Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse functionalities.

2. Alkylation and Arylation: The nitrogen atom of the amino group can act as a nucleophile in substitution reactions with alkyl halides or activated aryl halides to yield secondary or tertiary amines.

3. Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions would lead to the formation of imines (Schiff bases), which are versatile intermediates for further synthetic transformations.

Caption: Predicted reactions at the 5-amino group.

Potential for Ring Transformation

While the 1,2,4-thiadiazole ring is generally stable, under harsh conditions or with specific reagents, ring-opening and rearrangement reactions can occur. For instance, treatment with strong reducing agents might lead to the cleavage of the N-S bond.

Experimental Protocols: A General Framework

As specific experimental details for this compound are unavailable, the following provides a general protocol for a typical acylation reaction of an amino-thiadiazole, which can be adapted as a starting point for experimental design.

General Protocol for Acylation of an Amino-Thiadiazole:

-

Dissolution: Dissolve the amino-thiadiazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture, typically at 0 °C to control the exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the chemical reactivity of this compound. Future experimental work should aim to populate tables with data on reaction yields, optimal conditions (temperature, solvent, catalyst), and spectroscopic characterization of the products.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Acylation | Acetyl chloride, Et₃N | N-(3-Methoxy-1,2,4-thiadiazol-5-yl)acetamide | Data not available | - |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-3-methoxy-1,2,4-thiadiazol-5-amine | Data not available | - |

Conclusion and Future Directions

This compound remains a molecule with underexplored chemical potential. While its reactivity can be predicted based on the established chemistry of aminothiadiazoles, there is a clear need for systematic experimental studies to validate these predictions and to fully characterize its synthetic utility. Such studies would be invaluable for the drug discovery and development community, potentially unlocking new avenues for the synthesis of novel therapeutic agents. Researchers are encouraged to investigate the reactivity of this compound and to publish their findings to enrich the collective knowledge of heterocyclic chemistry.

The Strategic Role of 3-Methoxy-1,2,4-thiadiazol-5-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 3-methoxy-1,2,4-thiadiazol-5-amine, has emerged as a pivotal building block in the synthesis of advanced therapeutic agents. While data on the intrinsic biological activity of this compound remains limited, its utility as a key intermediate is extensively documented in patent literature, particularly in the development of targeted therapies for oncology and autoimmune diseases. This technical guide elucidates the known and potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of potent enzyme inhibitors. Detailed experimental protocols derived from patent literature are provided, alongside visualizations of relevant signaling pathways to contextualize the therapeutic potential of its derivatives.

Introduction: The 1,2,4-Thiadiazole Scaffold in Drug Discovery

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The incorporation of an amino and a methoxy group at the 5- and 3-positions, respectively, as seen in this compound, provides versatile handles for synthetic elaboration, enabling the construction of diverse chemical libraries. This guide focuses specifically on the documented applications of this compound as a synthetic intermediate.

Confirmed Applications in the Synthesis of Targeted Therapeutics

Current research, primarily documented in patent literature, highlights the use of this compound in the creation of inhibitors for key enzymes implicated in major diseases.

Janus Kinase (JAK) Inhibitors for Autoimmune Disorders

Derivatives of this compound have been synthesized as potent inhibitors of Janus kinases (JAKs).[1] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is a hallmark of autoimmune diseases such as rheumatoid arthritis.[1] By serving as a core structural element, this compound contributes to the development of molecules that can modulate this pathway, offering a potential therapeutic strategy for a range of inflammatory conditions.[1]

Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Oncology

The scaffold of this compound is integral to the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors.[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[2] The use of this thiadiazole derivative allows for the construction of molecules that target the PARP active site, leading to synthetic lethality in cancer cells.

Methionine Adenosyltransferase 2A (MAT2A) Inhibitors in Cancer

Recent patent literature indicates the use of this compound in the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors.[4] MAT2A is an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular processes, including epigenetic regulation. In certain cancers, such as those with MTAP deletions, cancer cells become highly dependent on MAT2A activity. Targeting MAT2A with inhibitors derived from this thiadiazole core presents a promising therapeutic avenue.

Synthesis and Experimental Protocols

The utility of this compound as a versatile synthetic intermediate is demonstrated in the following experimental protocols, which have been adapted from the patent literature.

General Synthesis Workflow

The general workflow for utilizing this compound often involves its coupling with a larger, more complex molecular fragment to generate the final active pharmaceutical ingredient.

References

- 1. WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof - Google Patents [patents.google.com]

- 2. US20200165208A1 - Parg inhibitory compounds - Google Patents [patents.google.com]

- 3. WO2016097749A1 - Parg inhibitory compounds - Google Patents [patents.google.com]

- 4. CA3034705A1 - Inhibitors of cellular metabolic processes - Google Patents [patents.google.com]

3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-Methoxy-1,2,4-thiadiazol-5-amine. Due to the limited specific research on this particular molecule, this document also incorporates relevant information from the broader class of 5-amino-1,2,4-thiadiazole derivatives to provide a foundational understanding of its potential properties and applications.

Physicochemical and Predicted Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃OS | [1] |

| Molecular Weight | 131.15 g/mol | [1] |

| CAS Number | 98022-43-6, 363179-65-1 | [1] |

| Predicted ¹H NMR | Available (Prediction) | [1] |

| Predicted ¹³C NMR | Available (Prediction) | [1] |

| InChI | InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | [1] |

| Canonical SMILES | COC1=NC(=NS1)N | [1] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals. However, based on general methods for the synthesis of 5-amino-1,2,4-thiadiazoles, a plausible synthetic route can be proposed. The most common methods involve the oxidative cyclization of an appropriate precursor.[2][3]

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of related 5-amino-1,2,4-thiadiazole derivatives.

Materials:

-

O-Methylisourea hydrochloride

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of N-Bromo-O-methylisourea: To a stirred solution of O-methylisourea hydrochloride in methanol at 0°C, add an equimolar solution of sodium methoxide in methanol. Stir for 30 minutes. To this mixture, add a solution of bromine in methanol dropwise at 0°C. The reaction progress can be monitored by TLC.

-

Reaction with Thiocyanate: To the in-situ generated N-Bromo-O-methylisourea, add a solution of potassium thiocyanate in methanol. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthetic and Characterization Workflow

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole scaffolds are present in a wide range of biologically active compounds. This suggests that this compound could serve as a valuable building block in medicinal chemistry.

The broader class of thiadiazole derivatives has been reported to exhibit a wide range of pharmacological activities, as summarized in the table below.

| Biological Activity | Description | Key Findings for Thiadiazole Derivatives |

| Antimicrobial | Activity against bacteria and fungi. | Various 1,3,4-thiadiazole derivatives have shown significant antibacterial and antifungal properties.[4] |

| Anticancer | Inhibition of cancer cell proliferation. | Certain 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] |

| Anti-tubercular | Activity against Mycobacterium tuberculosis. | Some 5-substituted-1,3,4-thiadiazoles have been identified as potent anti-tubercular agents.[6] |

| Anti-inflammatory | Reduction of inflammation. | Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties.[7] |

| Diuretic | Increased excretion of urine. | Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have shown potent diuretic activity.[8] |

| Anticonvulsant | Prevention or reduction of the severity of epileptic fits. | 1,3,4-Thiadiazole derivatives have been investigated for their anticonvulsant potential.[9] |

It is important to note that these activities are reported for the broader class of thiadiazoles and have not been specifically demonstrated for this compound. The primary documented application of this specific compound is as a chemical intermediate in the synthesis of more complex molecules, including PARG (Poly ADP-ribose glycohydrolase) inhibitors, which are being investigated as potential cancer therapeutics.

Logical Relationship in Drug Discovery

The use of this compound as a building block in drug discovery follows a logical progression from a core chemical scaffold to a potential therapeutic agent.

Caption: Logical flow from a core chemical scaffold to a lead compound in drug discovery.

Conclusion

This compound is a heterocyclic compound with potential as a scaffold in the development of novel therapeutic agents. While direct research on its biological activity is limited, the well-documented and diverse bioactivities of the broader thiadiazole class suggest that derivatives of this compound could be of significant interest. Its documented use as a reagent in the synthesis of enzyme inhibitors highlights its utility as a building block for medicinal chemists. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this specific molecule and its derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. jocpr.com [jocpr.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Guide to its Discovery, Synthesis, and Emerging Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-1,2,4-thiadiazol-5-amine, a heterocyclic amine, has emerged as a valuable building block in the synthesis of complex molecules with significant pharmacological potential. While its direct biological activities remain largely unexplored in dedicated studies, its utility as a chemical intermediate is well-documented in patent literature, particularly in the development of novel herbicides and inhibitors of therapeutic targets such as poly (ADP-ribose) glycohydrolase (PARG) and Janus kinase (JAK). This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and known applications of this compound, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, this compound, represents a key synthon in the construction of more elaborate molecules. Its strategic placement of methoxy and amine functionalities on the thiadiazole ring allows for diverse chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted drug design.

Discovery and History

The precise first synthesis and formal discovery of this compound are not explicitly detailed in readily available scientific literature. However, the foundational work on the synthesis of 5-amino-1,2,4-thiadiazoles dates back to the mid-20th century. A seminal paper by J. Goerdeler and colleagues in 1954 laid the groundwork for the synthesis of this class of compounds, which likely paved the way for the later development of alkoxy-substituted derivatives like the title compound.

The compound gained prominence more recently as its utility as a precursor in the synthesis of patented, biologically active molecules became apparent. It is frequently cited in patent literature from the early 21st century onwards as a key intermediate.

Nomenclature and Identification:

It is crucial to note the existence of two primary naming conventions and associated CAS numbers for this compound, which likely refer to the same chemical entity due to the numbering conventions of the 1,2,4-thiadiazole ring.

| Chemical Name | CAS Number |

| This compound | 98022-43-6 |

| 5-Amino-3-methoxy-1,2,4-thiadiazole | 363179-65-1 |

For the remainder of this guide, the name "this compound" will be used for consistency.

Synthesis

While a definitive, detailed experimental protocol for the synthesis of this compound from basic starting materials is not explicitly described in a single peer-reviewed publication, its preparation can be inferred from the general methodologies for 5-amino-3-alkoxy-1,2,4-thiadiazoles. A 2008 publication by Katritzky et al. in the Journal of Organic Chemistry describes a reaction utilizing 5-amino-3-methoxy-1,2,4-thiadiazole, though the synthesis of the starting material itself is not detailed.

The general synthetic approach to this class of compounds often involves the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms. A plausible synthetic pathway is outlined below.

A key step in the synthesis of 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of N-amidinothioureas or related intermediates. The specific conditions for introducing the methoxy group at the 3-position would likely involve the use of a methoxycarbonyl-containing precursor or direct methoxylation of a suitable intermediate.

Known Applications in Drug Development

The primary documented role of this compound is as a chemical intermediate in the synthesis of various patented compounds with potential therapeutic or agricultural applications.

Herbicides

Patent literature discloses the use of this compound in the preparation of novel herbicidal agents. The thiadiazole moiety is incorporated into a larger molecular framework designed to target essential biological pathways in plants.

Enzyme Inhibitors

Several patents describe the synthesis of PARG inhibitors for potential use in cancer therapy, where this compound serves as a crucial building block. PARG is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for sensitizing cancer cells to chemotherapy and radiation.

This compound is also utilized in the synthesis of JAK inhibitors. JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs are being investigated for the treatment of autoimmune diseases and certain types of cancer.

The general scheme for the incorporation of this compound into these larger molecules often involves the reaction of its primary amine group with an appropriate electrophile to form a new covalent bond, thereby tethering the thiadiazole ring to the core structure of the target molecule.

Biological Activity and Mechanism of Action

There is currently a lack of published research specifically investigating the biological activities and mechanism of action of this compound as a standalone compound. Its significance lies in its role as a pharmacophore or a structural component that contributes to the overall activity of the larger molecules it is incorporated into. The 1,2,4-thiadiazole ring is known to be a bioisostere of other five-membered heterocycles and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and aromatic stacking. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Future Perspectives

The established use of this compound as a versatile intermediate in the synthesis of bioactive compounds suggests that it will continue to be a valuable tool in drug discovery. Future research could focus on several key areas:

-

Development of a detailed and optimized synthesis protocol: A robust and scalable synthesis would enhance its accessibility for research and development.

-

Exploration of its intrinsic biological activity: Screening programs could reveal any standalone pharmacological effects of the compound.

-

Synthesis of novel derivatives: The amine and methoxy groups provide handles for further chemical diversification, enabling the creation of new libraries of compounds for biological screening.

Conclusion

This compound is a heterocyclic compound of growing importance in the field of medicinal chemistry. While its own discovery and biological profile are not extensively documented, its application as a key building block in the synthesis of potential therapeutic agents is firmly established in the patent literature. This guide consolidates the current knowledge on this compound, highlighting its synthetic utility and its contribution to the development of new herbicides and enzyme inhibitors. Further investigation into its synthesis and potential intrinsic bioactivities is warranted to fully exploit its potential in drug discovery and development.

"3-Methoxy-1,2,4-thiadiazol-5-amine" physical and chemical characteristics

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methoxy-1,2,4-thiadiazol-5-amine, tailored for researchers, scientists, and professionals in drug development. This document summarizes its known properties, outlines representative experimental protocols, and visualizes relevant chemical and biological concepts.

Core Physical and Chemical Data

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. The presence of both an amine and a methoxy group on the thiadiazole ring suggests its potential as a versatile building block in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃OS | [1] |

| Molecular Weight | 131.16 g/mol | [1] |

| CAS Numbers | 98022-43-6, 363179-65-1 | [1][2] |

| Melting Point | 149-151 °C (predicted) | [1] |

| Boiling Point | 254.0 ± 23.0 °C (predicted) | [1] |

| pKa (predicted) | 2.0 ± 0.11 | [1] |

Spectral Characteristics (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the methoxy (O-CH₃) protons, expected around δ 3.7-4.0 ppm. - A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O. The chemical shift can vary significantly depending on the solvent and concentration. |

| ¹³C NMR | - A signal for the methoxy carbon, typically in the range of δ 55-60 ppm. - Two signals for the thiadiazole ring carbons, expected in the region of δ 150-180 ppm.[6][7] |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine as one or two bands in the 3100-3400 cm⁻¹ region. - C-H stretching of the methoxy group around 2800-3000 cm⁻¹. - C=N and N=N stretching vibrations of the thiadiazole ring in the 1500-1650 cm⁻¹ region. - C-O stretching of the methoxy group around 1200-1300 cm⁻¹. - C-S stretching within the heterocyclic ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (131.16). - Fragmentation patterns may involve the loss of the methoxy group, the amine group, or cleavage of the thiadiazole ring. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general and representative synthetic approach for 5-amino-substituted 1,2,4-thiadiazoles involves the oxidative cyclization of N-amidino-thioureas or related intermediates.[8] Below is a generalized protocol based on similar syntheses.

Representative Synthesis of a 5-Amino-1,2,4-thiadiazole Derivative

A common route to the 1,2,4-thiadiazole core involves the reaction of a thiosemicarbazide derivative with a cyclizing agent, often an oxidizing agent, in a suitable solvent.[3][8]

Materials:

-

A suitable N-acyl-thiosemicarbazide or related precursor.

-

An oxidizing agent (e.g., hydrogen peroxide, iodine, or ferric chloride).

-

A suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

A base or acid catalyst as required by the specific reaction mechanism.

Procedure:

-

The starting thiosemicarbazide derivative is dissolved or suspended in the chosen solvent.

-

The cyclizing/oxidizing agent is added to the reaction mixture, often portion-wise or as a solution, while maintaining a specific temperature (which can range from room temperature to reflux).

-

The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve cooling, filtration to remove any solids, and extraction with an organic solvent.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

FT-IR Spectroscopy: To identify functional groups.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 1,2,4-thiadiazole derivative.

Biological Activity and Potential Signaling Pathways

While no specific signaling pathways for this compound have been documented, the broader class of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives has been extensively studied for a variety of biological activities.[9][10] These compounds are recognized as important scaffolds in drug discovery.[11]

The biological effects of thiadiazole derivatives are diverse and can be attributed to their ability to interact with various biological targets, including enzymes and receptors. Some of the reported activities for this class of compounds include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[9][12] The anticancer activity, for instance, may be linked to the inhibition of specific kinases or interference with DNA replication processes.[12]

The following diagram provides a conceptual overview of the potential biological activities and mechanisms of action for the 1,2,4-thiadiazole scaffold.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. mdpi.com [mdpi.com]

- 4. growingscience.com [growingscience.com]

- 5. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential: A Technical Guide to the Activity Screening of 3-Methoxy-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological activity screening of the novel compound, 3-Methoxy-1,2,4-thiadiazol-5-amine. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural motif, the 1,2,4-thiadiazole core, is a well-recognized pharmacophore present in numerous biologically active agents. This document outlines a strategic approach to systematically evaluate the therapeutic potential of this compound. By leveraging knowledge from analogous thiadiazole derivatives, we present a comprehensive screening cascade, encompassing initial in vitro assays to potential mechanistic studies. This guide serves as a foundational framework for researchers initiating the exploration of this and other novel thiadiazole-based compounds.

Introduction: The Prominence of the Thiadiazole Scaffold

The thiadiazole nucleus is a cornerstone in medicinal chemistry, with its various isomers demonstrating a broad spectrum of pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole, a closely related isomer, have been reported to possess anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 1,2,4-thiadiazole scaffold, while perhaps less explored, has also been incorporated into compounds with significant biological effects, including anti-angiogenic activity.[4]

The subject of this guide, this compound, is a small molecule featuring this promising heterocyclic core. While it has been cited as a chemical intermediate in the synthesis of Poly ADP-ribose glycohydrolase (PARG) inhibitors and Methionine Adenosyltransferase 2A (MAT2A) inhibitors, its intrinsic biological activity remains to be fully elucidated.[5][6][7] This guide proposes a systematic workflow to uncover its potential therapeutic applications.

Proposed Biological Screening Strategy

Given the diverse activities of thiadiazole derivatives, a tiered screening approach is recommended. This strategy allows for a broad initial assessment followed by more focused investigations based on preliminary findings.

Tier 1: Broad-Spectrum In Vitro Activity Profiling

The initial phase of screening should involve a panel of assays designed to detect a wide range of biological activities.

-

Anticancer Screening: A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents.[8][9][10]

-

Cytotoxicity Assays: The compound should be evaluated against a panel of human cancer cell lines representing various tumor types (e.g., NCI-60 panel). Standard assays such as the MTT, XTT, or CellTiter-Glo® assays can be employed to determine the half-maximal inhibitory concentration (IC50).

-

Apoptosis Induction: Flow cytometry-based assays using Annexin V/Propidium Iodide staining can be used to assess the ability of the compound to induce programmed cell death.

-

-

Anti-inflammatory Screening:

-

Enzyme Inhibition Assays: The compound can be tested for its ability to inhibit key pro-inflammatory enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

-

Cytokine Release Assays: Lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) can be used to evaluate the compound's effect on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

-

Antimicrobial Screening:

-

Broth Microdilution Assays: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Tier 2: Target Deconvolution and Mechanistic Studies

Positive results from Tier 1 screening would necessitate further investigation to identify the molecular target(s) and elucidate the mechanism of action.

-

Kinase Profiling: If anticancer activity is observed, the compound should be screened against a broad panel of protein kinases to identify potential targets.

-

Caspase Activity Assays: In the case of apoptosis induction, assays for key executioner caspases, such as caspase-3 and caspase-7, should be performed.[1][3]

-

Signaling Pathway Analysis: Western blotting or other immunoassays can be used to investigate the compound's effect on key signaling pathways implicated in the observed biological activity (e.g., NF-κB, MAPK pathways).

Experimental Protocols: A General Framework

Detailed experimental protocols should be optimized for each specific assay. The following provides a general outline for a representative in vitro cytotoxicity assay.

General Protocol for MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with the compound or vehicle control.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

Visualization of Screening Workflow and Molecular Structure

To facilitate a clear understanding of the proposed research plan and the chemical entity , the following diagrams are provided.

Caption: Proposed workflow for the biological activity screening of this compound.

Caption: Chemical structure of this compound.

Data Presentation

As no specific quantitative data for this compound is currently available, a template for data presentation is provided below. This table should be populated with experimental results as they are generated.

| Assay Type | Target/Cell Line | Metric | Value | Positive Control | Control Value |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | TBD | Doxorubicin | Value |

| Cytotoxicity | A549 (Lung Cancer) | IC50 (µM) | TBD | Doxorubicin | Value |

| Enzyme Inhibition | COX-2 | IC50 (µM) | TBD | Celecoxib | Value |

| Antimicrobial | E. coli | MIC (µg/mL) | TBD | Ciprofloxacin | Value |

TBD: To be determined

Conclusion

While the biological activity of this compound is yet to be reported, its chemical structure, featuring the privileged 1,2,4-thiadiazole scaffold, suggests a high potential for pharmacological activity. The systematic screening strategy outlined in this guide provides a robust framework for elucidating its therapeutic potential. The initial focus on broad-spectrum in vitro assays, followed by more detailed mechanistic studies for any identified activities, represents a time- and resource-efficient approach to novel drug discovery. The findings from such a screening cascade will be instrumental in determining the future trajectory of this promising compound in the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. DSpace [helda.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20200165208A1 - Parg inhibitory compounds - Google Patents [patents.google.com]

- 6. CA3034705A1 - Inhibitors of cellular metabolic processes - Google Patents [patents.google.com]

- 7. WO2016097749A1 - Parg inhibitory compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]